MFCD02968576
Description
Based on the evidence, compounds with comparable MDL identifiers (e.g., MFCD13195646, MFCD08063161) share characteristics typical of boronic acids and heterocyclic derivatives. These compounds often serve as intermediates in pharmaceutical synthesis or catalysts in cross-coupling reactions. For instance, boronic acids like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87 to MFCD13195646) exhibit reactivity in Suzuki-Miyaura coupling, a critical reaction in drug development .
Properties
IUPAC Name |
ethyl 6-bromo-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O3/c1-2-25-18(23)15-12-21-16-4-3-13(19)11-14(16)17(15)20-5-6-22-7-9-24-10-8-22/h3-4,11-12H,2,5-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJDLEJARJGNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCN3CCOCC3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MFCD02968576 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, the preparation method might involve a series of steps including the use of solvents, temperature control, and purification techniques to isolate the final product .
Chemical Reactions Analysis
MFCD02968576 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in an oxidation reaction, the compound might form an oxidized derivative, while in a substitution reaction, a different functional group might replace an existing one .
Scientific Research Applications
MFCD02968576 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, the compound is explored for its potential therapeutic effects, including its role in drug development and disease treatment. Industrial applications include its use in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD02968576 involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Understanding the precise mechanism of action is crucial for developing targeted therapies and applications .
Comparison with Similar Compounds
Research Findings and Implications
Structural Similarity vs. Functional Divergence : Compounds with near-identical molecular formulas (e.g., CAS 1046861-20-4 vs. This compound) may exhibit divergent pharmacological behaviors due to subtle stereoelectronic differences.
Synthetic Efficiency : Catalyst choice (e.g., Pd vs. A-FGO) significantly impacts yield and environmental footprint, with A-FGO offering recyclability advantages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
